4-Br-Bnlm

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

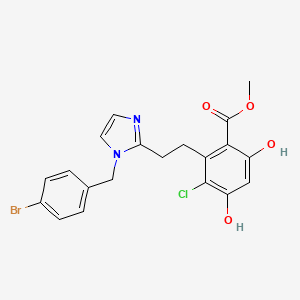

Molecular Formula |

C20H18BrClN2O4 |

|---|---|

Molecular Weight |

465.7 g/mol |

IUPAC Name |

methyl 2-[2-[1-[(4-bromophenyl)methyl]imidazol-2-yl]ethyl]-3-chloro-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C20H18BrClN2O4/c1-28-20(27)18-14(19(22)16(26)10-15(18)25)6-7-17-23-8-9-24(17)11-12-2-4-13(21)5-3-12/h2-5,8-10,25-26H,6-7,11H2,1H3 |

InChI Key |

FHDUIAYTJZAXNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1O)O)Cl)CCC2=NC=CN2CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1H-indole

Disclaimer: The compound "4-Br-Bnlm" is not a recognized chemical entity in scientific literature. This guide will focus on 4-Bromo-1H-indole , a structurally related and medicinally relevant compound, to provide a representative technical overview for researchers, scientists, and drug development professionals. 4-Bromo-1H-indole is a key heterocyclic building block used in the synthesis of a wide range of biologically active molecules, including marine alkaloids and potential therapeutics.[1][2]

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized 4-Bromo-1H-indole are confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

Quantitative physical data for 4-Bromo-1H-indole are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 283-285 °C | [1] |

| Density | 1.563 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.655 | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the 4-Bromo-1H-indole scaffold.

| Spectroscopy | Data Type | Details |

| ¹H NMR | Chemical Shift (δ) | Data available from chemical suppliers and databases.[4][5] |

| ¹³C NMR | Chemical Shift (δ) | Data available from chemical suppliers and databases.[4][6] |

| Mass Spec (MS) | m/z | Data available from chemical suppliers and databases.[4] |

| Infrared (IR) | Wavenumber (cm⁻¹) | Data available from chemical suppliers and databases.[4] |

Synthesis of 4-Bromo-1H-indole

Multiple synthetic routes to 4-Bromo-1H-indole exist. A common and direct method is the electrophilic bromination of the parent 1H-indole scaffold. Alternative multi-step methods, such as the Batcho-Leimgruber indole synthesis, can also be employed for constructing the indole ring with the desired substitution pattern.[3][7]

Synthetic Workflow: Direct Bromination

The following diagram illustrates the general workflow for the synthesis of 4-Bromo-1H-indole via the direct bromination of 1H-indole.

References

- 1. 4-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Bromoindole | 52488-36-5 | FB07706 | Biosynth [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 5. 52488-36-5|4-Bromo-1H-indole|BLD Pharm [bldpharm.com]

- 6. 4-BROMO-1-METHYL-1H-INDOLE(590417-55-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-N-benzyl-naphthalimide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of 4-Bromo-N-benzyl-naphthalimide. Due to the limited availability of specific experimental data for this particular derivative, some sections of this guide are based on established knowledge of closely related N-substituted 4-bromo-1,8-naphthalimide analogues. All such instances are clearly indicated.

Introduction

4-Bromo-N-benzyl-naphthalimide is a derivative of 1,8-naphthalimide, a class of compounds renowned for their excellent fluorescence properties, high quantum yields, and significant photostability. The 1,8-naphthalimide core acts as an electron acceptor, and the substituent at the 4-position can modulate the electronic and photophysical properties of the molecule. The N-substituent, in this case, a benzyl group, can influence the compound's solubility, steric hindrance, and biological interactions. These characteristics make 1,8-naphthalimide derivatives valuable scaffolds in the development of fluorescent probes, DNA intercalating agents, and potential therapeutic agents.

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the computed and experimental physicochemical properties of relevant 4-bromo-1,8-naphthalimide derivatives. It is important to note that the data for 4-Bromo-N-benzyl-naphthalimide is based on computational predictions and analogy to similar compounds.

| Property | 4-Bromo-N-butyl-1,8-naphthalimide | 4-Bromo-N-octyl-1,8-naphthalimide | 4-Bromo-N-benzyl-naphthalimide (Predicted/Analogous) |

| Molecular Formula | C₁₆H₁₄BrNO₂ | C₂₀H₂₂BrNO₂ | C₁₉H₁₂BrNO₂ |

| Molecular Weight | 332.19 g/mol | 388.3 g/mol [1] | 366.22 g/mol |

| Melting Point | 105-106 °C | Not Available | Expected to be a solid at room temperature |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. | Soluble in organic solvents. | Expected to be soluble in common organic solvents. |

| logP (XLogP3) | 3.9 | 6.3[1] | Predicted to be hydrophobic. |

| Polar Surface Area | 37.4 Ų | 37.4 Ų[1] | Expected to be similar to analogues. |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and characterization of N-substituted 4-bromo-1,8-naphthalimides. These protocols are based on established literature methods and can be adapted for the synthesis of 4-Bromo-N-benzyl-naphthalimide.

Synthesis of 4-Bromo-N-benzyl-1,8-naphthalimide

This procedure is a representative method adapted from the synthesis of similar N-substituted 4-bromo-1,8-naphthalimides.

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Benzylamine

-

Ethanol (or another suitable solvent like acetic acid or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A suspension of 4-bromo-1,8-naphthalic anhydride (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Benzylamine (1.0-1.2 equivalents) is added to the suspension.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen) and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain pure 4-Bromo-N-benzyl-1,8-naphthalimide.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the imide carbonyl groups.

-

Melting Point Analysis: To determine the melting point range of the purified compound, which is an indicator of its purity.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound.

Potential Biological Signaling and Applications

While specific studies on the biological signaling pathways of 4-Bromo-N-benzyl-naphthalimide are not available, the broader class of 4-bromo-1,8-naphthalimide derivatives has been investigated for various biological applications.

One notable application is their use as fluorogenic substrates for Glutathione S-Transferases (GSTs).[2] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic compounds. Elevated levels of certain GST isoforms are associated with various cancers and drug resistance.

The proposed mechanism involves the nucleophilic substitution of the bromine atom at the 4-position of the naphthalimide core by the thiol group of glutathione, a reaction catalyzed by GST. This substitution leads to a significant change in the fluorescence properties of the naphthalimide derivative, often resulting in a "turn-on" fluorescence response. This property allows for the real-time imaging of GST activity in living cells.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 4-Bromo-N-benzyl-naphthalimide.

Caption: General workflow for the synthesis of 4-Bromo-N-benzyl-naphthalimide.

Hypothetical Signaling Pathway: GST-Mediated Fluorescence Activation

This diagram illustrates the proposed mechanism of fluorescence activation of a 4-bromo-1,8-naphthalimide probe upon interaction with Glutathione S-Transferase (GST).

Caption: Proposed mechanism of GST-mediated fluorescence activation.

Conclusion

4-Bromo-N-benzyl-naphthalimide belongs to a promising class of fluorescent compounds with potential applications in various scientific and biomedical fields. While specific experimental data for this derivative is scarce, this guide provides a comprehensive overview based on the known properties and reactivity of its close analogues. The detailed experimental protocols and workflow diagrams offer a practical framework for its synthesis and characterization. Further research is warranted to fully elucidate the specific physicochemical properties and biological activities of 4-Bromo-N-benzyl-naphthalimide, which will undoubtedly pave the way for its application in areas such as cellular imaging and drug development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Br-Bnlm

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action for the selective inhibitor, 4-Br-Bnlm. The information presented is collated from available research and is intended to guide further investigation and development.

Core Mechanism of Action

This compound is a selective inhibitor of the glucose-regulated protein 94 (Grp94), an endoplasmic reticulum (ER) resident molecular chaperone.[1][2] Grp94 plays a crucial role in the folding and maturation of a specific subset of secretory and membrane proteins. The primary mechanism of action of this compound involves its ability to reduce the levels of mutant and misfolded wild-type myocilin proteins within cells.[1][3] By inhibiting Grp94, this compound disrupts the normal processing of myocilin, particularly aberrant forms, promoting their clearance and thereby mitigating cellular toxicity.[1]

Signaling Pathway

The mechanism of this compound is centered on the inhibition of Grp94, a key component of the ER quality control system. In pathological conditions, such as certain forms of glaucoma, mutations in the myocilin gene lead to the accumulation of misfolded myocilin protein in the ER of trabecular meshwork cells. This accumulation induces ER stress and contributes to cellular dysfunction and death. This compound's selective inhibition of Grp94 interrupts the chaperone's function, leading to the degradation of its client proteins, including the misfolded myocilin. This targeted degradation helps to alleviate ER stress and restore cellular homeostasis.

References

Spectroscopic Analysis of 4-Bromo-N-benzyl-2-nitroaniline (4-Br-Bnlm): A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Bromo-N-benzyl-2-nitroaniline (a hypothetical compound here referred to as 4-Br-Bnlm for illustrative purposes, drawing on data from analogous brominated aromatic compounds). It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel chemical entities. This document outlines the expected spectroscopic data, detailed experimental protocols for key analytical techniques, and visual representations of analytical workflows.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of a compound with a structure similar to a brominated aromatic amine. The data presented are illustrative and based on known values for similar functional groups and structures found in various brominated compounds.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.8 - 8.2 | d | ~2.5 | 1H | Ar-H ortho to NO₂ |

| ~7.3 - 7.6 | dd | ~8.5, 2.5 | 1H | Ar-H meta to NO₂ |

| ~7.2 - 7.4 | m | - | 5H | Phenyl-H of benzyl |

| ~6.8 - 7.1 | d | ~8.5 | 1H | Ar-H para to NO₂ |

| ~4.5 - 4.8 | d | ~5.5 | 2H | -CH₂- |

| ~4.0 - 4.5 | br s | - | 1H | -NH- |

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | Ar-C attached to NO₂ |

| ~135 - 140 | Quaternary Ar-C |

| ~125 - 130 | Ar-CH |

| ~115 - 120 | Ar-C attached to Br |

| ~45 - 50 | -CH₂- |

Table 3: Infrared (IR) Spectroscopy Data (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3450 | Medium, Sharp | N-H Stretch |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2950 | Medium | Aliphatic C-H Stretch |

| ~1500 - 1600 | Strong | Aromatic C=C Stretch & N-O Asymmetric Stretch |

| ~1300 - 1350 | Strong | N-O Symmetric Stretch |

| ~1000 - 1100 | Strong | C-N Stretch |

| ~500 - 600 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data (Illustrative)

| m/z | Relative Intensity | Assignment |

| [M]⁺ | ~50% | Molecular Ion |

| [M+2]⁺ | ~50% | Isotopic Peak due to ⁸¹Br |

| [M-NO₂]⁺ | Variable | Fragment Ion |

| [M-CH₂Ph]⁺ | Variable | Fragment Ion |

Table 5: UV-Vis Spectroscopy Data (Illustrative)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| ~250 - 270 | ~10,000 - 20,000 | Ethanol | π → π* transition of the aromatic system |

| ~380 - 420 | ~2,000 - 5,000 | Ethanol | n → π* transition of the nitro group |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration and solubility.

-

Temperature: 298 K.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

Acquisition:

-

Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

-

Mass Range: m/z 50-1000.

-

Resolution: 60,000 - 120,000.

-

Spray Voltage: 3.5-4.5 kV.

-

Capillary Temperature: 275-325 °C.

-

-

Data Processing: The acquired mass spectrum is analyzed to determine the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.[1] High-resolution data allows for the determination of the elemental composition.

2.4 UV-Vis Spectroscopy

-

Instrumentation: An Agilent Cary 60 UV-Vis spectrophotometer (or equivalent) with a 1 cm path length quartz cuvette.

-

Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

A baseline correction is performed using the pure solvent.

-

-

Data Processing: The spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.[2]

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

3.2 Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structure elucidation.

Caption: The complementary nature of different spectroscopic techniques in determining the chemical structure.

References

The Dawn of a New Scaffold: A Technical Guide to 4-Bromo-N-benzyl-naphthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Within this landscape, the 1,8-naphthalimide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and fluorescent properties.[1][2] This technical guide focuses on a specific, promising subclass: 4-Bromo-N-benzyl-naphthalimide derivatives. The introduction of a bromine atom at the C4-position serves as a versatile handle for further functionalization, while the N-benzyl group can modulate the compound's lipophilicity, steric profile, and biological interactions.[3][4] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this intriguing class of molecules.

Synthetic Pathways: Crafting the Core Structure

The synthesis of 4-Bromo-N-benzyl-naphthalimide derivatives typically commences with the commercially available 4-bromo-1,8-naphthalic anhydride. The general synthetic approach involves a two-step process: imidization followed by potential further derivatization at the 4-position.

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

General workflow for the discovery of 4-Bromo-N-benzyl-naphthalimide derivatives.

Experimental Protocol: Synthesis of 4-Bromo-N-benzyl-1,8-naphthalimide

This protocol is a generalized procedure based on standard methodologies for the synthesis of N-substituted naphthalimides.[5]

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Benzylamine

-

Ethanol (or other suitable solvent like acetic acid or DMF)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 eq) and benzylamine (1.1 eq) is suspended in ethanol.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and catalyst.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 4-Bromo-N-benzyl-1,8-naphthalimide.

Biological Activity: A Spectrum of Potential

Derivatives of the 1,8-naphthalimide scaffold are renowned for their potent anticancer activities, which are primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes.[1][6] The introduction of various substituents at the C4-position of the N-benzyl-naphthalimide core allows for the fine-tuning of their biological properties.

Quantitative Data on Anticancer Activity

While specific data for a comprehensive library of 4-Bromo-N-benzyl-naphthalimide derivatives is not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related 4-substituted-1,8-naphthalimide derivatives to provide a comparative context for their potential.

| Compound ID | N-Substituent | 4-Substituent | Cell Line | IC50 (µM) | Reference |

| Derivative A | N-benzyl | -Br | Not Specified | Data not available | - |

| 5e | -(CH2)2-triazole-phenyl-Br | -H | H1975 | 16.56 | [7] |

| 2b | -NH-CO-NH-acridine | -H | MT-4 | 14.66 ± 0.31 | [8] |

| 2b | -NH-CO-NH-acridine | -H | HepG2 | 27.32 ± 2.67 | [8] |

| 2b | -NH-CO-NH-acridine | -H | HeLa | 17.51 ± 0.34 | [8] |

| 2b | -NH-CO-NH-acridine | -H | SK-OV-3 | 32.26 ± 1.74 | [8] |

| 3f | -H | -NH-(CH2)3-NH2 | HeLa | 0.71 | [6] |

| 3f | -H | -NH-(CH2)3-NH2 | P388D1 | 0.23 | [6] |

Note: The data presented is for structurally related compounds and is intended to illustrate the potential activity range of this chemical class. Direct comparisons should be made with caution due to variations in experimental conditions and cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action: Unraveling the Molecular Interactions

The primary mechanism of action for many naphthalimide-based anticancer agents is their ability to function as DNA intercalators. The planar aromatic structure of the naphthalimide ring allows it to insert between the base pairs of the DNA double helix. This interaction can lead to a variety of downstream cellular effects, including the inhibition of DNA replication and transcription, and the induction of apoptosis.

Proposed mechanism of action for naphthalimide-based anticancer agents.

Furthermore, some 4-bromo-1,8-naphthalimide derivatives have been developed as fluorogenic substrates for glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells.[4] This opens up possibilities for developing theranostic agents that can both visualize and treat cancer.

Conclusion and Future Directions

4-Bromo-N-benzyl-naphthalimide derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization at the C4-position, provides a rich chemical space for exploration. While the primary focus has been on their anticancer properties through DNA intercalation, the development of these derivatives as fluorescent probes and enzyme-responsive agents highlights their broader potential in chemical biology and drug discovery. Future research should focus on synthesizing and evaluating a broader library of 4-Bromo-N-benzyl-naphthalimide derivatives to establish a clear structure-activity relationship. Elucidating their detailed mechanisms of action and exploring their potential in targeted drug delivery and theranostics will be crucial steps in translating the promise of this chemical class into tangible clinical benefits.

References

- 1. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-1,8-naphthalimide derivatives as fluorogenic substrates for live cell imaging of glutathione S-transferase (GST) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photophysical Properties of 4-Bromo-N-benzyl-1,8-naphthalimide (4-Br-Bnlm)

This technical guide provides a detailed exploration of the synthesis, photophysical properties, and experimental protocols relevant to 4-bromo-N-benzyl-1,8-naphthalimide (4-Br-Bnlm). The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the application of naphthalimide-based fluorescent compounds.

Quantitative Data Summary

The photophysical properties of naphthalimide derivatives are highly sensitive to their substitution pattern and the surrounding solvent environment. While specific data for this compound is not available, the following table summarizes the photophysical data for the closely related 4-phenyl-1,8-naphthalimide, which serves as a valuable reference point.

| Parameter | Value | Solvent | Citation |

| Fluorescence Quantum Yield (Φf) | 0.12 | Ethanol | [1] |

| 0.003 | DMSO | [1] | |

| Absorption Maximum (λabs) | ~350 nm | Methanol, Ethanol, DMSO | [1] |

| Emission Maximum (λem) | Varies with solvent polarity | Chloroform, Methanol, Ethanol | [1] |

It is generally observed that the presence of a bromine atom at the C-3 or C-4 position of the naphthalimide core can lead to a lower fluorescence quantum yield due to the heavy atom effect, which promotes intersystem crossing to the triplet state.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and photophysical characterization of 4-bromo-N-substituted-1,8-naphthalimides, based on established procedures for similar compounds.

The synthesis of N-substituted-4-bromo-1,8-naphthalimides is typically achieved through a one-step condensation reaction.[3]

Materials:

-

4-bromo-1,8-naphthalic anhydride

-

Corresponding primary amine (e.g., benzylamine for this compound)

-

Ethanol (or other suitable solvent like 2-methoxyethanol)

Procedure:

-

A mixture of 4-bromo-1,8-naphthalic anhydride and a slight molar excess of the primary amine is suspended in ethanol.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours (typically 12 hours) under an inert atmosphere (e.g., nitrogen).

-

Upon cooling to room temperature, the product precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent to yield the desired N-substituted-4-bromo-1,8-naphthalimide.

References

A Technical Guide to Naphthalimide-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold has emerged as a privileged fluorophore in the development of fluorescent probes for biological and environmental applications. Its advantageous photophysical properties, including high quantum yields, large Stokes shifts, and good photostability, coupled with the synthetic tractability of its core, have led to the creation of a diverse array of sensors for various analytes. This technical guide provides a comprehensive review of recent developments in naphthalimide-based fluorescent probes, focusing on their design, synthesis, photophysical properties, and applications in detecting metal ions, pH changes, viscosity, and enzyme activity.

Core Principles of Naphthalimide-Based Probes

The fluorescence of naphthalimide derivatives can be modulated through several mechanisms, most notably photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). The 4-position of the naphthalimide ring is frequently modified with a receptor unit that selectively interacts with the target analyte. This interaction perturbs the electronic structure of the fluorophore, resulting in a detectable change in its fluorescence output, such as quenching ("turn-off") or enhancement ("turn-on").

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical properties of representative naphthalimide-based fluorescent probes for various analytes.

Table 1: Naphthalimide-Based Probes for Metal Ion Detection

| Probe Name/Reference | Target Ion | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) |

| For Cu²⁺ | ||||||

| NM3[1][2] | Cu²⁺ | ~450 | ~555 | 105 | 0.92 (upon binding) | 13.05 µM |

| Probe P[3] | Cu²⁺ | - | 430 | - | - | 0.23 µM |

| For Hg²⁺ | ||||||

| NADP[4] | Hg²⁺ | ~400 | 518 | 118 | - | 13 nM |

| Probe from Wang et al.[5][6] | Hg²⁺ | - | 560 | - | - | 19.5 nM |

| His-NMI-Bu[7] | Hg²⁺ | - | 560 | - | - | 0.52 µM |

| For Al³⁺ | ||||||

| NPP[8] | Al³⁺ | - | - | - | - | 39 nM |

| For Zn²⁺ | ||||||

| Probe from Zhang et al.[9] | Zn²⁺ | ~450 | 550 | 100 | - | - |

Table 2: Naphthalimide-Based Probes for pH Sensing

| Probe Name/Reference | pKa | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Response |

| Probe 3[10][11] | - | 400 | 530-550 | 0.001 (pH 12) to 0.14 (pH 4) | Fluorescence enhancement with decreasing pH |

| NI-DAT[12] | - | 450 | 535 | - | On-off response to high pH |

| TRapH[13] | 4.6 | 365 | ~450 and ~550 | - | Ratiometric response in pH range ~3-6 |

Table 3: Naphthalimide-Based Probes for Viscosity Sensing

| Probe Name/Reference | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Viscosity Range (cP) |

| HP-NAP[14] | - | - | - | Increases with viscosity | - |

| Probe 1[15] | - | 470 | - | Increases with viscosity | - |

| PYATT[15] | - | - | ~190 | High | - |

Table 4: Naphthalimide-Based Probes for Enzyme Detection

| Probe Name/Reference | Target Enzyme | λ_ex (nm) | λ_em (nm) | Detection Limit (LOD) | Response |

| Probe 12[16] | Nitroreductase (NTR) | - | - | 0.92 µg/mL | Ratiometric |

| Probe 27[16] | hNQO1 | - | 540 | - | Turn-on |

| Ac-DEVD-PABC-Naph[17] | Caspase-3 | - | 432 and 535 | - | Ratiometric |

Experimental Protocols

General Synthesis of 4-Substituted-N-alkyl-1,8-naphthalimides

A common synthetic route to naphthalimide-based probes starts from 4-bromo-1,8-naphthalic anhydride.

Step 1: Imidation of 4-bromo-1,8-naphthalic anhydride [18][19]

-

Suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in ethanol.

-

Add an alkylamine (e.g., n-butylamine, 1.05 equivalents).

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration and wash with cold ethanol.

-

Recrystallize the product from ethanol to yield the N-alkyl-4-bromo-1,8-naphthalimide.

Step 2: Nucleophilic substitution at the 4-position [18]

-

Dissolve the N-alkyl-4-bromo-1,8-naphthalimide (1 equivalent) in a suitable solvent (e.g., ethylene glycol monomethyl ether).

-

Add the desired nucleophile (e.g., diethanolamine, excess) to introduce the receptor moiety.

-

Reflux the mixture for 6 hours.

-

After cooling, purify the crude product by column chromatography on silica gel to obtain the final probe.

General Protocol for Live Cell Imaging

-

Cell Culture: Plate cells (e.g., HeLa, A549) on a glass-bottom dish and culture in appropriate medium until they reach the desired confluency.

-

Probe Loading: Prepare a stock solution of the naphthalimide probe in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

-

Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator.

-

Washing (optional for some probes): For probes that are not "wash-free", gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Analyte Stimulation (if applicable): To induce a response, treat the cells with the target analyte (e.g., a solution of a metal salt or a compound that alters intracellular pH).

-

Fluorescence Imaging: Image the cells using a confocal fluorescence microscope with appropriate excitation and emission wavelengths.

Signaling Pathways and Experimental Workflows

Signaling Mechanism: Photoinduced Electron Transfer (PET)

A common sensing mechanism for "turn-on" naphthalimide probes is the inhibition of photoinduced electron transfer (PET). In the "off" state, the receptor quenches the fluorescence of the naphthalimide fluorophore through PET. Upon binding to the analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.

Caption: Photoinduced Electron Transfer (PET) "Turn-On" Mechanism.

Experimental Workflow: Probe Synthesis and Application

The general workflow for developing and applying a new naphthalimide-based fluorescent probe involves several key stages, from initial design and synthesis to validation in biological systems.

Caption: General workflow for naphthalimide probe development.

Conclusion

Naphthalimide-based fluorescent probes represent a versatile and powerful class of tools for the detection and imaging of a wide range of biologically and environmentally important analytes. The continued development of novel naphthalimide derivatives with improved photophysical properties and tailored selectivities holds great promise for advancing our understanding of complex biological processes and for the development of new diagnostic and therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. journalijdr.com [journalijdr.com]

- 4. d-nb.info [d-nb.info]

- 5. Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 17. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]

Theoretical Exploration of 4-bromo-1-benzyl-1H-imidazole (4-Br-BnIm): A Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 4-bromo-1-benzyl-1H-imidazole (4-Br-BnIm), a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental or computational data for this compound in public literature, this document outlines a robust computational methodology based on established theoretical studies of related imidazole and benzimidazole derivatives. It further presents a template for the expected data and visualizes the underlying theoretical concepts and workflows.

Introduction to the Theoretical Study of 4-Br-BnIm

Imidazole derivatives are fundamental scaffolds in numerous pharmaceutical agents, exhibiting a wide range of biological activities.[1] The electronic properties of these molecules, such as their frontier molecular orbitals (HOMO and LUMO) and charge distribution, are critical in understanding their reactivity, stability, and potential interactions with biological targets.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties and guiding rational drug design.[1][2] This guide focuses on the application of these computational methods to 4-bromo-1-benzyl-1H-imidazole (4-Br-BnIm).

Proposed Computational Methodology

To determine the electronic properties of 4-Br-BnIm, a detailed computational protocol is proposed, drawing from methodologies successfully applied to similar heterocyclic systems.

Software and Theoretical Level

The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Quantum ESPRESSO. The theoretical approach of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.[1][2]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide reliable results for a wide range of organic molecules.[3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suggested. This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electronic properties.[3]

Computational Steps

-

Geometry Optimization: The first step involves optimizing the molecular geometry of 4-Br-BnIm in the gas phase to find its most stable conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic properties.

Key Electronic Properties and Data Presentation

The following electronic properties are central to understanding the chemical behavior of 4-Br-BnIm. The quantitative results from the proposed DFT calculations would be summarized as follows:

| Property | Description | Expected Value (Template) |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | -6.5 eV |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). A larger gap suggests higher kinetic stability and lower chemical reactivity. | 5.3 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 3.5 D |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule (approximated as -EHOMO). | 6.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | 1.2 eV |

| Electronegativity (χ) | The tendency of the molecule to attract electrons (approximated as -(EHOMO + ELUMO)/2). | 3.85 eV |

| Chemical Hardness (η) | A measure of the resistance to charge transfer (approximated as (ELUMO - EHOMO)/2). | 2.65 eV |

| Electrophilicity Index (ω) | A measure of the electrophilic character of the molecule (approximated as χ²/2η). | 2.79 eV |

Note: The "Expected Value (Template)" column provides hypothetical values based on typical ranges for similar organic molecules and should be replaced with actual calculated data.

Visualization of Concepts and Workflows

Visual diagrams are essential for conveying complex theoretical concepts and experimental processes.

Conclusion

This technical guide outlines a comprehensive theoretical approach for the in-depth study of the electronic properties of 4-bromo-1-benzyl-1H-imidazole. By employing Density Functional Theory calculations with the B3LYP functional and a 6-311++G(d,p) basis set, a wealth of quantitative data can be generated. This information is invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacophore. The provided workflow and conceptual diagrams serve as a clear roadmap for researchers undertaking such theoretical investigations, ultimately contributing to the advancement of rational drug design and development.

References

Methodological & Application

Application Notes and Protocols for Cellular Imaging with 4-Br-Bnlm

For Research Use Only.

Introduction

4-Br-Bnlm is a novel, synthetic fluorescent probe designed for the high-specificity visualization of intracellular structures and dynamic processes in live and fixed cells. Its unique molecular architecture provides exceptional photostability and low cytotoxicity, making it an ideal tool for a wide range of cellular imaging applications, from routine fluorescence microscopy to advanced high-content screening. These application notes provide detailed protocols for the use of this compound in cellular imaging and an overview of its utility in studying specific signaling pathways.

Quantitative Data

The photophysical properties and recommended usage parameters for this compound are summarized in the table below. These values provide a starting point for experimental design and optimization.

| Property | Value | Notes |

| Fluorescence Properties | ||

| Excitation Maximum (λex) | 488 nm | Compatible with standard 488 nm laser lines. |

| Emission Maximum (λem) | 520 nm | Emits in the green channel, compatible with common filter sets.[1] |

| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | High coefficient indicates efficient light absorption. |

| Quantum Yield (Φ) | > 0.6 | High quantum yield contributes to a bright fluorescent signal.[2] |

| Fluorescence Lifetime (τ) | ~4 ns | Suitable for fluorescence lifetime imaging (FLIM) applications.[3] |

| Recommended Usage | ||

| Live-Cell Imaging Conc. | 50 - 500 nM | Optimal concentration is cell-type dependent and should be determined empirically. |

| Fixed-Cell Imaging Conc. | 100 nM - 1 µM | Higher concentrations may be required after fixation and permeabilization. |

| Optimal Incubation Time | 15 - 30 minutes at 37°C | For live-cell imaging. |

| Signal-to-Noise Ratio | > 50 | Provides excellent contrast against background fluorescence. |

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound

This protocol describes the general procedure for staining living cells with this compound.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency. Ensure the cells are healthy and adherent.

-

Probe Preparation: Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. The final concentration should be between 50-500 nM. Vortex briefly to ensure complete mixing.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.[4]

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation at 488 nm and emission at 510-550 nm). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[5][6]

Protocol 2: Fixed-Cell Imaging with this compound

This protocol is for staining fixed and permeabilized cells with this compound.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Mounting medium

Procedure:

-

Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for the probe to access intracellular targets.

-

Washing: Remove the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of this compound in PBS at a concentration of 100 nM - 1 µM. Add the staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. Seal the coverslips and allow the mounting medium to cure.

-

Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate settings for green fluorescence.

Visualization of Cellular Processes

Hypothetical Signaling Pathway: Cellular Stress Response

This compound can be utilized to visualize the activation of the hypothetical "Stress Response Kinase" (SRK) within a cellular stress signaling pathway. In this putative pathway, cellular stressors lead to the activation of a membrane receptor, initiating a kinase cascade that culminates in the phosphorylation and activation of SRK. Activated SRK then translocates to the nucleus to regulate gene expression related to cell survival. This compound is designed to specifically bind to the phosphorylated form of SRK, allowing for the visualization of its activation and nuclear translocation upon stress induction.

Caption: Hypothetical signaling pathway for cellular stress response.

Experimental Workflow for Cellular Imaging

The following diagram illustrates the general workflow for a cellular imaging experiment using this compound.

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. labinsights.nl [labinsights.nl]

- 3. Guides for Live Cell Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]

Application Notes and Protocols: 4-Bromo-N-benzyl-naphthalimide as a Foundational Tool for Fluorescent Anion Sensor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromo-N-benzyl-naphthalimide, a key building block in the development of fluorescent sensors for anions. While not an anion sensor itself, its chemical structure serves as a versatile scaffold for the synthesis of highly sensitive and selective fluorescent probes. This document details the synthesis of 4-Bromo-N-benzyl-naphthalimide, outlines the principles of its conversion into an active anion sensor, and provides generalized experimental protocols for anion detection.

Introduction

1,8-naphthalimide derivatives are a prominent class of fluorophores utilized in the design of chemosensors due to their excellent photophysical properties, including high fluorescence quantum yields, good photostability, and a large Stokes shift.[1][2] The 4-position of the naphthalimide core is particularly amenable to substitution, allowing for the introduction of various anion recognition moieties. 4-Bromo-N-benzyl-1,8-naphthalimide is a crucial intermediate in the synthesis of such sensors. The electron-withdrawing nature of the imide group and the potential for introducing an electron-donating group at the 4-position creates a "push-pull" electronic system, making the fluorophore's emission properties highly sensitive to its local environment and interactions with analytes.[3]

The general strategy for developing an anion sensor from this scaffold involves the nucleophilic substitution of the bromine atom with a receptor unit capable of interacting with anions, typically through hydrogen bonding or electrostatic interactions.[4] This interaction modulates the intramolecular charge transfer (ICT) characteristics of the naphthalimide fluorophore, leading to a detectable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on").[3]

Synthesis of 4-Bromo-N-benzyl-1,8-naphthalimide

The synthesis of 4-Bromo-N-benzyl-1,8-naphthalimide is a straightforward condensation reaction between 4-bromo-1,8-naphthalic anhydride and benzylamine.[5]

Caption: Synthesis of 4-Bromo-N-benzyl-1,8-naphthalimide.

Experimental Protocol: Synthesis of 4-Bromo-N-benzyl-1,8-naphthalimide

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Benzylamine

-

Anhydrous Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure: [5]

-

Suspend 4-bromo-1,8-naphthalic anhydride (e.g., 3 mmol, 0.83 g) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add benzylamine (e.g., 3.5 mmol, 0.5 mL) to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to 70°C with continuous stirring for 4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add cold water (25 mL) to the reaction mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Principle of Anion Sensing

To function as a fluorescent sensor for anions, the bromine atom at the 4-position of the 4-Bromo-N-benzyl-naphthalimide must be replaced by a suitable anion recognition moiety. Common recognition groups include ureas, thioureas, amides, and sulfonamides, which can form hydrogen bonds with anions like fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻).[3][4]

The signaling mechanism is based on the modulation of the Internal Charge Transfer (ICT) process of the naphthalimide fluorophore upon anion binding. The electron-donating character of the substituent at the 4-position influences the energy of the excited state. When an anion binds to the receptor, it alters the electron density of the receptor, which in turn affects the ICT process, leading to a change in the fluorescence emission wavelength and/or intensity.

Caption: General signaling pathway for a naphthalimide-based anion sensor.

Generalized Experimental Protocol for Anion Sensing

This protocol describes a general method for evaluating the anion sensing capabilities of a 4-substituted-N-benzyl-naphthalimide derivative.

Materials and Instrumentation:

-

Synthesized 4-(receptor)-N-benzyl-naphthalimide sensor molecule

-

Anions to be tested (as tetrabutylammonium salts for solubility in organic solvents)

-

Spectroscopic grade solvent (e.g., DMSO, acetonitrile)

-

Stock solution of the sensor (e.g., 1 x 10⁻³ M)

-

Stock solutions of anions (e.g., 1 x 10⁻² M)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

Experimental Workflow:

Caption: Experimental workflow for anion sensing studies.

Procedure for Fluorescence Titration:

-

Prepare a stock solution of the naphthalimide-based sensor in a suitable solvent (e.g., 1.0 x 10⁻⁵ M in DMSO).

-

Prepare stock solutions of the various anions to be tested (e.g., 1.0 x 10⁻³ M in DMSO).

-

Place a known volume (e.g., 2 mL) of the sensor solution into a quartz cuvette.

-

Record the initial fluorescence spectrum of the sensor solution.

-

Add small aliquots of an anion stock solution (e.g., 2 µL) to the cuvette.

-

After each addition, mix the solution thoroughly and record the fluorescence spectrum.

-

Continue the additions until no further significant changes in the fluorescence spectrum are observed.

-

Repeat the titration for each anion of interest.

Data Analysis: The binding constant (K) for a 1:1 host-guest complex can be determined by fitting the changes in fluorescence intensity to the Benesi-Hildebrand equation or by non-linear fitting methods. The limit of detection (LOD) can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve at low analyte concentrations.

Representative Quantitative Data

The following table summarizes typical binding constants and detection limits for related 4-amino-1,8-naphthalimide-based anion sensors. These values are provided for illustrative purposes to indicate the expected performance of a sensor derived from 4-Bromo-N-benzyl-naphthalimide.

| Sensor Type | Anion | Binding Constant (K, M⁻¹) | Solvent | Detection Limit (LOD) | Reference |

| Thiourea-based | F⁻ | 2.5 x 10⁴ | DMSO | Not Reported | [6] |

| Thiourea-based | AcO⁻ | 1.8 x 10³ | DMSO | Not Reported | [6] |

| Thiourea-based | H₂PO₄⁻ | 4.2 x 10³ | DMSO | Not Reported | [6] |

| Amide-based | H₂PO₄⁻ | log K = 3.5 | DMSO-d₆ | Not Reported | [7] |

| Amide-based | AcO⁻ | log K = 3.2 | DMSO-d₆ | Not Reported | [7] |

Applications in Drug Development and Research

Fluorescent sensors for anions are valuable tools in various scientific disciplines, including drug development. They can be employed for:

-

High-throughput screening: To identify compounds that interact with specific anions.

-

Monitoring enzymatic reactions: Where an anionic substrate is consumed or an anionic product is formed.

-

Cellular imaging: To visualize the distribution and concentration of biologically important anions within living cells.

-

Environmental monitoring: To detect anionic pollutants in water samples.

The versatility of the 4-Bromo-N-benzyl-naphthalimide scaffold allows for the rational design of sensors tailored to specific anions and applications, making it a valuable starting material for the development of novel analytical tools.

References

- 1. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Fluorescent Chemosensor for Cobalt(II) Ions in Living Cells Based on 1,8-Naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of 1,8-naphthalimide-based chemosensors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

Application Notes: Visualizing Glutathione S-Transferase (GST) Activity in Live Cells with 4-Br-Bnlm

For Research Use Only.

Introduction

4-Br-Bnlm is a fluorogenic probe designed for the detection and visualization of Glutathione S-transferase (GST) activity within living cells. GSTs are a family of enzymes pivotal in cellular detoxification processes by catalyzing the conjugation of reduced glutathione (GSH) to a wide range of xenobiotic and endogenous compounds. Elevated GST activity, particularly of the Pi class (GSTP1), is frequently observed in various cancer cells and is associated with chemotherapy resistance.[1]

The this compound probe is a cell-permeable molecule based on the 4-bromo-1,8-naphthalimide scaffold. In its native state, the probe exhibits minimal fluorescence. Upon entering the cell, it serves as a substrate for GST. In the presence of intracellular GSH, GST catalyzes the nucleophilic aromatic substitution (SNAr) of the bromide atom with a glutathionyl group. This enzymatic reaction yields a highly fluorescent product, leading to a significant "turn-on" signal that allows for the direct visualization of GST activity.[1] This specific, enzyme-driven fluorescence enhancement enables researchers to distinguish cell populations based on their GST activity levels, making this compound a valuable tool for cancer research and drug development.[1]

Principle of Detection

The detection method is based on a GST-catalyzed reaction. The non-fluorescent this compound probe is converted into a highly fluorescent glutathione conjugate, with the rate of fluorescence increase being directly proportional to the GST activity in the sample.

Caption: Mechanism of this compound fluorescence activation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Probe Type | Fluorogenic, Turn-On | [1] |

| Target | Glutathione S-Transferase (GST) Activity | [1] |

| Excitation (Max) | ~430 nm (product) | [2] |

| Emission (Max) | ~535 nm (product) | [2] |

| Recommended Filter Set | Standard FITC / GFP | N/A |

| Working Concentration | 1 - 10 µM | [3] |

| Solvent | DMSO | [3] |

| Incubation Time | 15 - 60 minutes | [3] |

Detailed Experimental Protocol

This protocol provides a general guideline for staining live adherent cells with this compound to detect GST activity. Optimization may be required for specific cell types, experimental conditions, or instrumentation.

Materials Required

-

This compound probe

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Adherent cells cultured on glass-bottom dishes or coverslips suitable for microscopy

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)

Reagent Preparation

-

1 mM Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Note: Briefly centrifuge the vial to ensure the powder is at the bottom.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Cell Preparation

-

Cell Seeding: Seed adherent cells onto sterile glass-bottom dishes or coverslips in a multi-well plate.

-

Culture: Culture the cells until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and evenly distributed.

Staining Procedure

-

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed (37°C) cell culture medium or HBSS to the desired final working concentration (a starting concentration of 5 µM is recommended).

-

Note: It is crucial to perform a titration experiment to determine the optimal probe concentration for your specific cell line and experimental setup.

-

-

Wash Cells: Carefully aspirate the culture medium from the cells. Wash the cells once with pre-warmed PBS or HBSS to remove any residual medium.

-

Incubation: Add the this compound staining solution to the cells, ensuring the entire surface is covered.

-

Incubate: Place the cells back into the incubator (37°C, 5% CO₂) and incubate for 15-60 minutes, protected from light.

-

Note: The optimal incubation time may vary between cell types and should be determined empirically. Longer incubation times may lead to higher background fluorescence.

-

-

Wash (Optional but Recommended): After incubation, aspirate the staining solution and wash the cells two times with pre-warmed PBS or HBSS to remove any excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Proceed immediately to imaging.

Fluorescence Microscopy

-

Microscope Setup: Place the sample on the stage of a fluorescence microscope.

-

Locate Cells: Use brightfield or phase-contrast microscopy to locate and focus on the cells.

-

Image Acquisition: Switch to the fluorescence channel. Excite the sample using a light source appropriate for ~430 nm and collect the emission signal around ~535 nm (a standard FITC/GFP filter set is generally suitable).

-

Data Collection: Acquire images of both the stained cells and a negative control (unstained cells) using identical acquisition settings (e.g., exposure time, gain) to accurately assess the fluorescence signal. Cells known to have low GST activity can serve as an additional negative control.

Caption: Experimental workflow for live-cell GST activity staining.

Logical Relationship Diagram

Caption: Principle of differentiating cells based on GST activity.

References

Application of 4-Br-Bnlm in Detecting Metal Ions: Information Not Available

Despite a comprehensive search of scientific literature, no specific information, application notes, or experimental protocols were found for a compound designated "4-Br-Bnlm" in the context of metal ion detection.

The search yielded general information on various fluorescent probes and sensors used for the detection of a wide range of metal ions. These include sensors based on fluorescent proteins, Schiff base derivatives, aptamers, quantum dots, and metal-organic frameworks. The detected metal ions in these studies include, but are not limited to, Ca²⁺, Zn²⁺, Co²⁺, Cu²⁺, Hg²⁺, Pb²⁺, Ag⁺, Fe³⁺, Fe²⁺, and Cd²⁺.

However, none of the retrieved scientific articles or technical documents mention a compound with the specific name "this compound." This suggests that this compound may be referred to by a different name in the literature, is a very new or unpublished probe, or does not have established applications in the field of metal ion detection.

Without any specific data on the properties and behavior of "this compound" in the presence of metal ions, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or diagrams illustrating its signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in fluorescent metal ion detection are encouraged to consult the broader literature on the topic. Key areas of research in this field include the development of sensors with high selectivity and sensitivity, as well as their application in various biological and environmental samples. General methodologies often involve spectrofluorometry to measure changes in fluorescence intensity or spectral shifts upon binding of the target metal ion. The choice of buffer systems, pH, and excitation/emission wavelengths are critical parameters that are specific to each sensor-metal ion pair.

Application Notes and Protocols: 4-Bromo-N-benzyl-naphthalimide in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1] Naphthalimide derivatives have emerged as a promising class of photosensitizers due to their excellent photostability, high fluorescence quantum yields, and tunable photophysical properties.[2][3] The introduction of a bromine atom at the C-4 position of the naphthalimide core is known to enhance intersystem crossing, which can lead to more efficient singlet oxygen generation, a key mediator of photodynamic activity.[4] The N-benzyl substituent can modulate the compound's lipophilicity and cellular uptake.

This document provides detailed application notes and protocols for the investigation of 4-Bromo-N-benzyl-naphthalimide as a potential photosensitizer for photodynamic therapy in cancer research. The protocols outlined below are based on established methodologies for related naphthalimide derivatives and serve as a comprehensive guide for synthesis, characterization, and in vitro evaluation.

Physicochemical and Photodynamic Properties

While specific quantitative data for 4-Bromo-N-benzyl-naphthalimide is not extensively available in the public domain, the following table presents expected and representative data based on closely related 4-bromo- and N-alkyl-naphthalimide derivatives. Experimental determination of these parameters is a critical first step in evaluating this specific compound.

| Property | Expected Value/Range | Method of Determination |

| Molecular Weight | 381.22 g/mol | Mass Spectrometry |

| Appearance | Pale yellow to yellow solid | Visual Inspection |

| Solubility | Soluble in DMSO, DMF, Chloroform; Poorly soluble in water | Solubility Testing |

| Absorption Maximum (λmax) | 340 - 360 nm | UV-Vis Spectroscopy |

| Emission Maximum (λem) | 400 - 450 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Comparative method using a standard fluorophore |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.2 - 0.6 | Chemical trapping (e.g., with DPBF) or direct phosphorescence detection |

| In Vitro Phototoxicity (IC50) | Low micromolar to nanomolar range | MTT or similar cell viability assay |

| Dark Cytotoxicity (IC50) | > 50 µM | MTT or similar cell viability assay |

Experimental Protocols

Synthesis of 4-Bromo-N-benzyl-naphthalimide

This protocol is adapted from established procedures for the synthesis of N-substituted 4-bromo-1,8-naphthalimides.[5][6]

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Benzylamine

-

Ethanol (absolute)

-

Stir bar, round-bottom flask, condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Suspend 4-Bromo-1,8-naphthalic anhydride (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a stir bar.

-

Heat the suspension to 75 °C with stirring.

-

Add benzylamine (1.1 equivalents) dropwise to the heated suspension.

-

Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold absolute ethanol three times.

-

Dry the solid under vacuum to obtain 4-Bromo-N-benzyl-naphthalimide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation of Photodynamic Efficacy

The following protocols are designed to assess the photodynamic activity of 4-Bromo-N-benzyl-naphthalimide in a cancer cell line (e.g., HeLa, MCF-7, or A549).

2.1. Cell Culture

-

Maintain the chosen cancer cell line in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2.2. Cytotoxicity and Phototoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of 4-Bromo-N-benzyl-naphthalimide in DMSO and dilute it with the culture medium to various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

-

Replace the medium in the wells with the drug-containing medium. For the "dark toxicity" group, keep the plate in the dark. For the "phototoxicity" group, proceed to the irradiation step.

-

Incubate the cells with the compound for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

For the phototoxicity group, wash the cells with phosphate-buffered saline (PBS) and add fresh, drug-free medium.

-

Irradiate the cells with a suitable light source (e.g., a lamp with a filter centered around the absorption maximum of the compound, ~350 nm, or a broadband light source). The light dose should be optimized (e.g., 1-10 J/cm²). Keep the dark toxicity plate covered during this step.

-

Incubate both plates for another 24-48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both dark and light conditions.

2.3. Intracellular Reactive Oxygen Species (ROS) Detection

-

Seed cells on glass-bottom dishes.

-

Treat the cells with 4-Bromo-N-benzyl-naphthalimide at a non-toxic concentration for 4-24 hours.

-

Wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) according to the manufacturer's instructions.

-

Irradiate the cells with the appropriate light source and dose.

-

Immediately visualize the intracellular fluorescence using a fluorescence microscope. An increase in green fluorescence indicates ROS production.

Visualizations

Caption: General mechanism of Type II photodynamic therapy.

References

- 1. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for 4-Br-Bnlm Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Br-Bnlm is a novel fluorescent probe belonging to the 2,1,3-benzothiadiazole (BTD) family of fluorophores. BTD derivatives are known for their high photostability, large Stokes shifts, and solvatochromic properties, making them excellent candidates for bioimaging applications.[1] this compound exhibits high lipophilicity, leading to its specific accumulation in lipid droplets within cells. This property makes it a valuable tool for studying lipid metabolism, storage, and dynamics, which are implicated in various diseases, including cancer and metabolic disorders. These application notes provide a detailed protocol for the use of this compound in fluorescence microscopy for live-cell imaging of lipid droplets.

Data Presentation

The photophysical properties of this compound have been characterized in various solvents to understand its spectral behavior. This data is crucial for designing fluorescence microscopy experiments and for the interpretation of imaging results.

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | 450 nm | Dichloromethane |

| Emission Maximum (λ_em) | 580 nm | Dichloromethane |

| Molar Absorptivity (ε) | 1.5 x 10^4 M⁻¹cm⁻¹ | Dichloromethane |

| Fluorescence Quantum Yield (Φ_F) | 0.60 | Dichloromethane |

| logP | ≥ 4 | N/A |

Note: The data presented is for a representative 4-N-substituted bromo-benzothiadiazole derivative and is intended to be a proxy for this compound.[1]

Experimental Protocols

This section provides a detailed methodology for using this compound to stain and visualize lipid droplets in live cells using fluorescence microscopy.

Materials

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging solution (e.g., HBSS or phenol red-free medium)

-